molecular formula C12H13NO B11906671 5-Propoxyisoquinoline CAS No. 820238-26-4

5-Propoxyisoquinoline

Cat. No.: B11906671
CAS No.: 820238-26-4
M. Wt: 187.24 g/mol
InChI Key: VEYWAJPJYHWFBB-UHFFFAOYSA-N
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Description

5-Propoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids The structure of this compound consists of a benzene ring fused to a pyridine ring, with a propoxy group attached to the fifth position of the isoquinoline ring

Synthetic Routes and Reaction Conditions:

    Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to form isoquinoline derivatives

    Bischler-Napieralski Synthesis: This method involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form isoquinoline derivatives. The propoxy group can be introduced either before or after the cyclization step.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrial production may involve the catalytic hydrogenation of suitable precursors in the presence of metal catalysts such as palladium or platinum. This method ensures high yields and purity of the final product.

    Microwave-Assisted Synthesis: This modern technique uses microwave irradiation to accelerate the reaction rates, leading to efficient and rapid synthesis of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-oxides. Common oxidizing agents include peracetic acid and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives. Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the C-5 and C-8 positions. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Peracetic acid, hydrogen peroxide.

    Reduction: Palladium or platinum catalysts, hydrogen gas.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

5-Propoxyisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimalarial agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: Researchers use this compound to study the structure-activity relationships of isoquinoline derivatives and their biological effects.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Propoxyisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the propoxy group.

    Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Comparison:

    Uniqueness: 5-Propoxyisoquinoline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, isoquinoline.

    Reactivity: The propoxy group can participate in additional chemical reactions, such as ether cleavage or substitution, providing more versatility in synthetic applications.

Properties

CAS No.

820238-26-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-propoxyisoquinoline

InChI

InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-9-13-7-6-11(10)12/h3-7,9H,2,8H2,1H3

InChI Key

VEYWAJPJYHWFBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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